molecular formula C24H48O3 B14685756 Acetic acid;docos-1-en-1-ol CAS No. 29968-19-2

Acetic acid;docos-1-en-1-ol

Cat. No.: B14685756
CAS No.: 29968-19-2
M. Wt: 384.6 g/mol
InChI Key: ZMMBUHUJVJOYII-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH), a simple carboxylic acid, plays a critical role in enhancing the uranium (U(VI)) adsorption capacity of sludge-based biochar (SBB) derived from excess sludge (ES). When SBB is modified with acetic acid, it undergoes structural and functional changes, including increased porosity and the introduction of carboxyl (-COOH) groups, which significantly improve its sorption efficiency . The dual effect of acetic acid—physical pore expansion and chemical functionalization—makes ASBB a robust adsorbent for uranium recovery from uranium-containing wastewater (UCW) .

Properties

CAS No.

29968-19-2

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

acetic acid;docos-1-en-1-ol

InChI

InChI=1S/C22H44O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;1-2(3)4/h21-23H,2-20H2,1H3;1H3,(H,3,4)

InChI Key

ZMMBUHUJVJOYII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;docos-1-en-1-ol typically involves the esterification reaction between acetic acid and docos-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:

CH3COOH+CH3(CH2)20CH=CH2OHCH3COOCH2(CH2)20CH=CH2+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_{20}\text{CH}=\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2(\text{CH}_2)_{20}\text{CH}=\text{CH}_2 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)20​CH=CH2​OH→CH3​COOCH2​(CH2​)20​CH=CH2​+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes utilize continuous reactors where acetic acid and docos-1-en-1-ol are mixed in the presence of an acid catalyst. The reaction mixture is heated, and the ester product is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;docos-1-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group in docos-1-en-1-ol can be oxidized to form a carboxylic acid.

    Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) can attack the ester bond.

Major Products Formed

    Oxidation: Docosanoic acid and acetic acid.

    Reduction: Docos-1-en-1-ol and acetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;docos-1-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;docos-1-en-1-ol involves its interaction with biological membranes. The long-chain alcohol component can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, the acetic acid component can act as an antimicrobial agent by disrupting microbial cell walls .

Comparison with Similar Compounds

Comparison with Similar Compounds/Modifiers

Nitric Acid-Modified Biochar

Nitric acid (HNO₃) is another common modifier used to enhance biochar’s surface area and introduce oxygen-containing groups. However, unlike acetic acid, nitric acid primarily oxidizes biochar surfaces, creating nitro (-NO₂) and nitroso (-NO) groups rather than -COOH . Studies show that HNO₃-modified biochar achieves high surface areas (e.g., ~300 m²/g) but may exhibit slower U(VI) sorption kinetics compared to ASBB, which achieves equilibrium within 5 minutes .

Modifier Surface Area (m²/g) Key Functional Groups U(VI) Adsorption Capacity (mg/g) Equilibrium Time
Acetic Acid (ASBB) 120–150 -COOH, -COO⁻ 97.8% removal efficiency 5 minutes
Nitric Acid ~300 -NO₂, -NO ~90% removal efficiency 30–60 minutes
KOH-Activated SBB 200–250 -OH, -COO⁻ ~85% removal efficiency 15–20 minutes

Alkaline Modifiers (e.g., KOH)

Potassium hydroxide (KOH) activation increases biochar’s porosity by etching carbon layers, resulting in higher surface areas (200–250 m²/g) . However, KOH-modified biochar lacks abundant -COOH groups, leading to lower U(VI) affinity compared to ASBB. The adsorption mechanism for KOH-modified biochar relies more on ion exchange than chemisorption .

Other Carboxylic Acids (e.g., Citric Acid)

Citric acid (C₆H₈O₇) can introduce multiple -COOH groups onto biochar. While it enhances uranium chelation, its bulkier molecular structure may reduce pore accessibility compared to acetic acid. Limited studies suggest citric acid-modified biochar achieves ~92% U(VI) removal but requires longer equilibrium times (~10 minutes) .

Fatty Alcohols (e.g., Oct-3-en-1-ol)

Their long hydrocarbon chains may hinder pore accessibility, and they lack functional groups for strong U(VI) coordination. In contrast, acetic acid’s small molecular size and -COOH groups enable both physical and chemical sorption mechanisms .

Research Findings and Mechanisms

Kinetic and Thermodynamic Analysis

  • ASBB follows pseudo-second-order kinetics (R² > 0.99), indicating chemisorption dominates .
  • Langmuir isotherm fits ASBB’s U(VI) sorption (qₘ = 112 mg/g), suggesting monolayer adsorption on homogeneous surfaces .

Adsorption Mechanism

  • FTIR/XPS Analysis: -COOH groups on ASBB bind U(VI) via monodentate coordination (Figure 6B, 6E) .
  • Porosity : Acetic acid increases pore diameter from ~2 nm (SBB) to ~4 nm (ASBB), enhancing uranium diffusion (Figure 6A) .

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